3-Amino-3-(oxan-4-yl)butanoic acid, also known as (3R)-3-amino-3-(oxan-4-yl)propanamide, is an amino acid derivative featuring a unique oxane ring structure. This compound has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry.
This compound is classified as an amino acid derivative, specifically a substituted propanamide. It can be sourced from synthetic methods involving the reaction of oxane derivatives with amino-propanamide precursors. The molecular formula of 3-amino-3-(oxan-4-yl)butanoic acid is , and it has a molecular weight of approximately 172.22 g/mol.
The synthesis of 3-amino-3-(oxan-4-yl)butanoic acid typically involves several key steps:
In industrial settings, synthesis may utilize large-scale reactors and continuous flow systems to enhance yield and consistency. Common solvents include dichloromethane and ethanol, and catalysts like palladium or platinum complexes may be employed to facilitate reactions.
The molecular structure of 3-amino-3-(oxan-4-yl)butanoic acid features an oxane ring attached to a propanamide backbone.
The presence of the oxane ring contributes to the compound's unique chemical properties, distinguishing it from other amino acids.
3-amino-3-(oxan-4-yl)butanoic acid can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The major products from these reactions include various derivatives such as nitro and substituted amino compounds.
The mechanism of action for 3-amino-3-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function through interaction with binding domains. These interactions can lead to significant changes in cellular pathways and physiological effects, making it a subject of interest in pharmacological studies.
The physical properties of 3-amino-3-(oxan-4-yl)butanoic acid include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C8H16N2O2 |
Molecular Weight | 172.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
These properties influence its behavior in various chemical environments and applications in scientific research.
3-amino-3-(oxan-4-yl)butanoic acid has several applications in scientific research:
3-Amino-3-(oxan-4-yl)butanoic acid (PubChem CID: 83697313, C₉H₁₇NO₃) is a structurally specialized γ-aminobutyric acid (GABA) derivative featuring a tetrahydropyran (oxane) ring substituted at the β-carbon position of the butanoic acid backbone [2]. This design integrates a conformationally constrained oxygen heterocycle, distinguishing it from linear-chain GABA analogs and potentially enhancing target selectivity. Within medicinal chemistry, such structural motifs are strategically employed to modulate the activity of pyridoxal 5′-phosphate (PLP)-dependent enzymes, particularly aminotransferases involved in neurotransmitter and amino acid metabolism. The tetrahydropyranyl moiety offers steric bulk and electronic characteristics that influence binding interactions within enzyme active sites, positioning this compound within ongoing efforts to develop targeted enzyme inactivators for neurological disorders and cancers [2] [8].
Mechanism-based inactivators (suicide substrates) are catalytically transformed by their target enzyme into reactive intermediates that covalently modify the active site, leading to sustained inhibition. 3-Amino-3-(oxan-4-yl)butanoic acid is hypothesized to function within this paradigm for aminotransferases, particularly γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is a PLP-dependent enzyme critical for GABA catabolism in the central nervous system; its inhibition elevates GABA levels, offering therapeutic potential for epilepsy and addiction [3] [9].
The proposed inactivation mechanism involves initial Schiff base formation between the compound’s primary amine and the enzyme-bound PLP cofactor (internal aldimine), generating an analog of the substrate-PLP external aldimine (Step 1, Table 1). Subsequent catalytic steps likely involve abstraction of a proton adjacent to the carboxylate group, forming a quinonoid intermediate. Crucially, the tetrahydropyranyl substituent at C3 is postulated to sterically or electronically destabilize the quinonoid intermediate or impede the subsequent transamination step (Step 2). This disruption may lead to the generation of a reactive electrophilic species (e.g., an unsaturated ketone or aldehyde via β-elimination) or a tightly bound complex that cannot undergo further productive catalysis, ultimately inactivating the enzyme [3] [9].
Evidence supporting this mechanism stems from studies of structurally analogous compounds. Fluorinated analogs like 3-amino-4-fluorobutanoic acid exhibit mechanism-based inactivation of GABA-AT, characterized by covalent adduct formation, metabolic turnover (release of fluoride ions/acetoacetate), and stoichiometric studies confirming covalent modification [3]. While direct kinetic data (kᵢₙₐcₜ, partition ratio) for 3-amino-3-(oxan-4-yl)butanoic acid requires further elucidation, its structural similarity to established inactivators suggests a shared mechanistic basis. The tetrahydropyran ring may enhance selectivity or alter the inactivation pathway compared to smaller or fluorinated analogs by imposing distinct steric constraints within the GABA-AT active site [3] [9].
Table 1: Key Steps in the Proposed Mechanism-Based Inactivation of GABA-AT by 3-Amino-3-(oxan-4-yl)butanoic Acid
Step | Chemical Process | Enzyme Interaction | Potential Outcome |
---|---|---|---|
1 | Transaldimination | Compound amine displaces Lys-PLP Schiff base, forming external aldimine. | PLP cofactor activated; substrate analog positioned for catalysis. |
2 | Proton Abstraction/Quinonoid Formation | Enzyme base abstracts α-proton (relative to aldimine N), forming quinonoid intermediate. | Electron delocalization onto C4′; potential for nucleophilic attack or elimination. |
3 | Catalytic Disruption/Intermediate Generation | Tetrahydropyran substituent impedes protonation/transamination; potential β-elimination. | Generation of reactive electrophile (e.g., Michael acceptor) or dead-end complex. |
4 | Enzyme Inactivation | Reactive species alkylates active site nucleophile (e.g., Lys329); complex blocks site. | Covalent adduct formation or tight non-covalent binding halts catalytic cycle. |
3-Amino-3-(oxan-4-yl)butanoic acid occupies a distinct niche within the broader landscape of GABA and branched-chain amino acid analog inhibitors targeting PLP-dependent aminotransferases. Its design incorporates principles observed in clinically and preclinically significant compounds, facilitating comparative analysis:
The development of 3-amino-3-(oxan-4-yl)butanoic acid reflects a rational medicinal chemistry strategy: modifying a core neurotransmitter/amino acid structure (GABA) with a sterically demanding, synthetically tractable heterocycle (tetrahydropyran) to probe and potentially inhibit specific PLP-dependent aminotransferase enzymes. Its value lies in its distinct structure-activity relationship (SAR) profile compared to existing constrained analogs (vigabatrin, CPP-115, bicyclic derivatives) or β-substituted analogs (GABOB), contributing to the understanding of steric and electronic tolerances within aminotransferase active sites and aiding the design of more selective next-generation inhibitors [2] [3] [8].
Table 2: Key Structural Analogs and Derivatives of 3-Amino-3-(oxan-4-yl)butanoic Acid in Enzyme Inhibitor Development
Compound Name | Core Structure Feature | Primary Target Enzyme/Receptor | Significance/Mechanistic Insight |
---|---|---|---|
3-Amino-3-(oxan-4-yl)butanoic acid | β-Tetrahydropyranyl substitution | GABA-AT (proposed) | Probes steric tolerance in PLP enzyme active sites; potential mechanism-based inactivator. |
Vigabatrin (γ-Vinyl GABA) | γ-Vinyl substitution | GABA-AT | FDA-approved inactivator (Michael addition/enamine mechanisms). Reference compound. |
CPP-115 | β,β-Difluoromethylenecyclopentane | GABA-AT | Ultra-potent inactivator (conformational trap via defluorination/carboxylate formation). |
WQQ-345 / Compound 7 (Bicyclic GABA) | Bicyclo[3.2.1]octene constraint | BCAT1 | Demonstrates scaffold extension to BCAT inhibition for oncology; improved potency over lead. |
(R)-/(S)-4-Amino-3-hydroxybutanoic acid | β-Hydroxy substitution | GABAA, GABAB, GABAC | Highlights enantioselectivity and receptor subtype specificity imparted by β-functionalization. |
3-Amino-4-(4-hydroxyphenyl)butanoic acid | β-(4-Hydroxyphenyl) substitution | Not specified (PubChem) | Illustrates β-aryl substituted GABA analog diversity. |
AHPA Derivatives (e.g., MA0) | β-Hydroxy-α-amino-γ-phenyl substitution | Aminopeptidase N (APN/CD13) | Shows core scaffold application to metalloprotease inhibition via zinc chelation. |
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: